2'-Hydroxylisoagarotetrol
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Overview
Description
Preparation Methods
2’-Hydroxylisoagarotetrol can be prepared through synthetic routes involving specific reaction conditions. One common method involves the hydro-distillation of agarwood pieces using a glass distillation apparatus . The distilled oil and hydrosol fractions are collected and further processed to obtain the compound. Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
2’-Hydroxylisoagarotetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction may result in the formation of simpler alcohols.
Scientific Research Applications
2’-Hydroxylisoagarotetrol has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of phenolic compounds . In biology, it is investigated for its potential biological activities, including antioxidant and antimicrobial properties . In medicine, it is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities . Additionally, in the industry, it is used in the production of various chemical products and as a natural additive in cosmetics and personal care products .
Mechanism of Action
The mechanism of action of 2’-Hydroxylisoagarotetrol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2’-Hydroxylisoagarotetrol can be compared with other similar compounds, such as other phenolic compounds and monophenols. Similar compounds include 2’-Hydroxyacetophenone and 2’-Hydroxybenzaldehyde . What sets 2’-Hydroxylisoagarotetrol apart is its unique chemical structure and specific biological activities.
Properties
Molecular Formula |
C17H18O7 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(2-hydroxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O7/c18-10-4-2-1-3-8(10)5-6-9-7-11(19)12-13(20)14(21)15(22)16(23)17(12)24-9/h1-4,7,13-16,18,20-23H,5-6H2/t13-,14+,15-,16+/m0/s1 |
InChI Key |
MRBLWULZJXWLNX-XUWVNRHRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O)O |
Origin of Product |
United States |
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